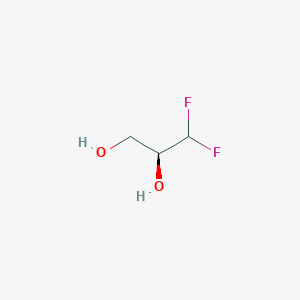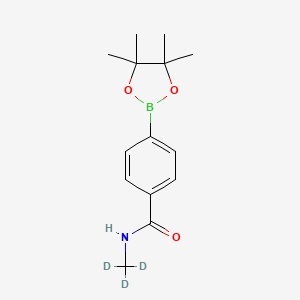![molecular formula C19H22BFO3 B14032804 2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative. Boronic esters are highly valuable in organic synthesis due to their versatility and stability. This compound, in particular, is used as a building block in various chemical reactions, especially in the field of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of corresponding hydrocarbons
Substitution: Formation of substituted biphenyl derivatives
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Drug Development: Utilized in the synthesis of potential pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Therapeutics: Investigated for its potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Electronics: Employed in the fabrication of electronic components due to its unique properties.
作用機序
The mechanism of action of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The electron-withdrawing fluorine and methoxy groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.
類似化合物との比較
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Comparison:
- 2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
- 2-Fluoro-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the boronic ester, leading to different reactivity and applications.
- 3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with a different substitution pattern, affecting its reactivity and stability.
The uniqueness of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the biphenyl structure with the boronic ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
特性
分子式 |
C19H22BFO3 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
2-(2-fluoro-5-methoxy-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-14(22-5)11-15(17(16)21)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChIキー |
WUGYMPICUACNPE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


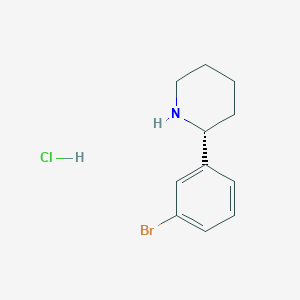

![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)



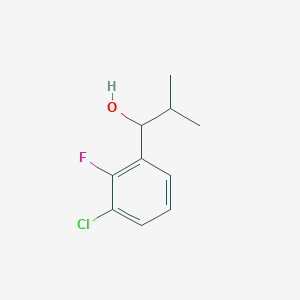
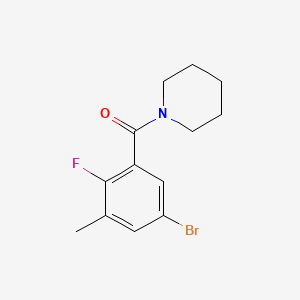
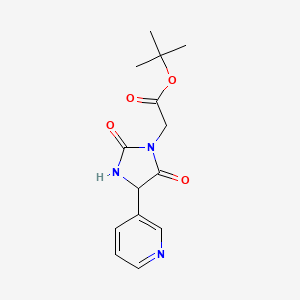
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)

